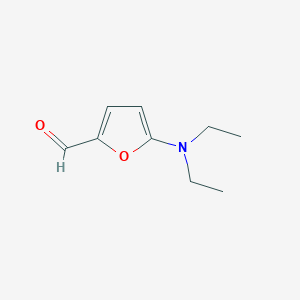

5-(Diethylamino)furan-2-carbaldehyde

描述

Overview of Furan (B31954) Derivatives in Chemical Research

The study of furan and its derivatives is a rich and historically significant area of chemical research. These five-membered aromatic heterocycles, containing an oxygen atom, are not only prevalent in nature but also serve as versatile building blocks in synthetic chemistry. numberanalytics.com

The history of furan chemistry dates back to the late 18th and 19th centuries. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.com Another key milestone was the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com These early discoveries laid the groundwork for over a century of research into the synthesis, reactivity, and application of this important class of heterocyclic compounds.

A timeline of key historical discoveries in furan chemistry is presented below.

| Year | Discovery | Researcher(s) |

| 1780 | Description of 2-furoic acid | Carl Wilhelm Scheele |

| 1831 | Reporting of furfural | Johann Wolfgang Döbereiner |

| 1870 | First synthesis of furan | Heinrich Limpricht |

Furan derivatives are of great importance in a multitude of chemical applications due to their diverse biological activities and utility as synthetic intermediates. researchgate.net The furan ring is a structural component in numerous pharmaceuticals, agrochemicals, and advanced materials. ijsrst.com In medicinal chemistry, furan-containing compounds have been investigated for a wide array of therapeutic properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. researchgate.net The furan moiety can be found in commercially available drugs, highlighting its value in drug design and development. biojournals.usbiojournals.us Furthermore, furan derivatives are utilized in the synthesis of polymers and dyes, contributing to the advancement of materials science. numberanalytics.com

Rationale for Researching 5-(Diethylamino)furan-2-carbaldehyde

Within the vast family of furan derivatives, this compound has garnered attention from the scientific community due to its unique structural attributes and its potential as a versatile building block in organic synthesis.

This compound is characterized by a furan ring substituted with a diethylamino group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This specific arrangement of functional groups imparts a distinctive reactivity profile to the molecule. The electron-donating nature of the diethylamino group influences the electron density of the furan ring, which in turn can affect its aromaticity and reactivity in various chemical transformations. The presence of the aldehyde group provides a reactive site for a wide range of chemical reactions, including condensations and nucleophilic additions. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Furan ring |

| Functional Group 1 | Diethylamino group at C5 |

| Functional Group 2 | Carbaldehyde group at C2 |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

Data sourced from public chemical databases.

The unique structural characteristics of this compound make it a valuable precursor in several areas of scientific research. It is recognized as a versatile intermediate in the synthesis of a variety of bioactive molecules and functional materials.

In the realm of medicinal chemistry , this compound serves as a starting material for the development of novel therapeutic agents. Research into furan derivatives suggests potential applications in creating compounds with anti-cancer and anti-inflammatory properties. While specific studies on derivatives of this compound are emerging, the broader class of 5-aminofuran-2-carbaldehydes is being explored for the synthesis of compounds with diverse biological activities. For instance, derivatives of the structurally similar 4-(diethylamino)salicylaldehyde (B93021) have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease, suggesting a possible avenue of investigation for its furan counterpart. nih.gov

In materials science , furan-2-carbaldehyde derivatives are utilized in the synthesis of dyes and polymers. The reactivity of the aldehyde group allows for the incorporation of the furan moiety into larger polymeric structures, potentially imparting unique thermal or optical properties to the resulting materials. The diethylamino group can also influence the electronic properties of derived dyes, which is a key aspect in the development of new colorants and functional materials.

The table below outlines the emerging areas of application for this compound.

| Scientific Discipline | Potential Application | Role of this compound |

| Medicinal Chemistry | Synthesis of novel therapeutic agents | Precursor for compounds with potential anti-cancer, anti-inflammatory, and neuroprotective activities. |

| Materials Science | Development of new dyes and polymers | Building block for creating functional materials with specific optical and thermal properties. |

| Organic Synthesis | Construction of complex molecules | Versatile intermediate due to its dual functionality. |

Structure

3D Structure

属性

IUPAC Name |

5-(diethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVNCXGGVYESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354317 | |

| Record name | 5-(diethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-59-3 | |

| Record name | 5-(diethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic Characterization and Structural Elucidation in Research

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum for 5-(Diethylamino)furan-2-carbaldehyde would be expected to display nine distinct signals, corresponding to each unique carbon atom in the structure. This would include the carbonyl carbon of the aldehyde, the four carbons of the furan (B31954) ring, and the two different carbons of the diethylamino group. As with ¹H NMR, detailed experimental ¹³C NMR data for this specific compound has not been widely reported in peer-reviewed journals.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to study the sites and extent of deuterium labeling in a molecule. This is particularly useful in mechanistic studies or for tracing metabolic pathways. To date, research articles detailing the synthesis and subsequent ²H NMR analysis of deuterated analogs of this compound are not available in the public domain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the aldehyde C=O stretching vibration, C-H stretching of the aldehyde and the furan ring, C=C stretching of the furan ring, and C-N stretching of the diethylamino group. A comprehensive and assigned experimental dataset for either the IR or Raman spectrum of this compound is not currently available in published literature.

Mass Spectrometry (MS), including LC-MS and EI-MS

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. While experimental mass spectra from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Electron Ionization-Mass Spectrometry (EI-MS) are not published, predicted mass spectrometry data for this compound is available from computational databases. uni.lu This data can be a useful reference for researchers working with this compound.

Below is a table of predicted mass-to-charge ratios for various adducts of this compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M-H]⁻ | 166.08736 |

| [M+NH₄]⁺ | 185.12846 |

| [M+K]⁺ | 206.05780 |

| [M]⁺ | 167.09409 |

An Examination of the Spectroscopic and Structural Characteristics of this compound

The chemical compound this compound is a derivative of furan-2-carbaldehyde and has been a subject of interest in various chemical studies. This article focuses specifically on the spectroscopic and structural characterization of this compound as documented in scientific research, adhering to a strict outline covering UV-Vis spectroscopy, X-ray diffraction, and elemental analysis.

Spectroscopic and structural analysis are fundamental to understanding the chemical properties and molecular structure of a compound. For this compound, various techniques are theoretically applicable; however, the available research literature provides limited specific experimental data for this particular molecule.

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound, which provides information about its electronic transitions. While the extended conjugation in the this compound system, involving the diethylamino group, the furan ring, and the carbaldehyde group, would be expected to result in characteristic absorption bands in the UV-Vis spectrum, a thorough search of published scientific literature did not yield specific experimental UV-Vis absorption maxima (λmax) for this compound. Studies on similar furan derivatives often report strong absorption in the UV region, but direct data for this compound is not presently available in the reviewed sources.

The precise three-dimensional arrangement of atoms and the elemental composition of a molecule are determined through various structural characterization methods.

X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and crystal packing. Despite its utility, a comprehensive review of scientific databases and research articles did not reveal any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, are not available in the current body of scientific literature.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C9H13NO2, the theoretical elemental composition can be calculated. While specific experimental findings from research articles were not available, the expected mass percentages of carbon, hydrogen, nitrogen, and oxygen are presented below. These theoretical values are the benchmark against which experimental results from combustion analysis would be compared to confirm the purity and identity of a synthesized sample.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 64.65 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.38 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.13 |

| Total Molecular Weight | 167.21 g/mol |

Iv. Advanced Reactivity Studies and Mechanistic Investigations

Oxidation Reactions

The oxidation of furan-based aldehydes, such as 5-(Diethylamino)furan-2-carbaldehyde, is a key transformation for the synthesis of valuable chemical intermediates. These reactions can be tailored to yield different products depending on the reaction conditions and the oxidizing agents employed.

The aldehyde group of furan-2-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is analogous to the oxidation of the biomass-derived platform chemicals furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to furoic acid and 2,5-furandicarboxylic acid (FDCA), respectively. exlibrisgroup.comnih.gov Various catalytic systems, including those based on ruthenium complexes and even metal-free approaches, have been developed for this purpose, often using water as the oxidant and producing hydrogen gas as a byproduct. exlibrisgroup.com For instance, a simple metal-free system using NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert HMF to FDCA. nih.gov It is anticipated that this compound would similarly be converted to 5-(diethylamino)furan-2-carboxylic acid under appropriate oxidative conditions.

Table 1: Catalytic Systems for the Oxidation of Furan (B31954) Aldehydes to Carboxylic Acids

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Ruthenium pincer complexes | Furfural/HMF | Furoic acid/FDCA | Uses alkaline water as the oxidant; generates H₂ gas. exlibrisgroup.com |

| NaOtBu/DMF/O₂ | HMF | FDCA | Metal-free system; proceeds under mild conditions. nih.gov |

| I₂/NaOH/TBHP | HMF | FDCA | Metal-free alternative using water as a solvent. nih.gov |

Beyond the direct conversion to carboxylic acids, the oxidation of furan aldehydes can proceed through other pathways, leading to a variety of products. For example, in the oxidation of HMF, intermediates such as 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA) are formed. tue.nlnih.govresearchgate.net The relative rates of oxidation of the aldehyde and alcohol groups can be controlled to selectively obtain these intermediates.

Furthermore, under certain conditions, furan aldehydes can undergo disproportionation reactions. Mechanistic studies on the oxidation of furfural have indicated that ruthenium complexes can induce rapid substrate disproportionation in the initial stages of the reaction, which is a crucial step in preventing substrate decomposition. exlibrisgroup.com Another potential oxidative pathway could involve reactions that modify the furan ring itself, although this is generally less common under conditions designed for aldehyde oxidation.

Reduction Reactions

The aldehyde functionality of this compound is susceptible to reduction, leading to the formation of alcohols or, through more complex pathways, amines.

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. youtube.comkhanacademy.org For furan-based aldehydes, this can be readily achieved using various reducing agents. The catalytic hydrogenation of furfural to furfuryl alcohol is a well-established industrial process, utilizing a range of metal catalysts. rsc.org

Hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of aldehydes to alcohols. youtube.com It is expected that this compound would be smoothly reduced to [5-(diethylamino)furan-2-yl]methanol using these standard reduction methods. Catalytic transfer hydrogenation, which uses a hydrogen donor like an alcohol in the presence of a catalyst, is another viable and often milder alternative to using high-pressure hydrogen gas. researchgate.net

Table 2: Methods for the Reduction of Aldehydes to Alcohols

| Reagent/Method | Substrate Type | Product Type | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Aldehydes | Primary Alcohols | Commonly uses metal catalysts (e.g., Pd, Pt, Ni). rsc.orgresearchgate.net |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Milder reducing agent, often used in protic solvents. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Very powerful reducing agent; requires anhydrous conditions. youtube.comkhanacademy.org |

| Catalytic Transfer Hydrogenation | Aldehydes | Alcohols | Uses a hydrogen donor (e.g., isopropanol); avoids high-pressure H₂. researchgate.net |

While direct hydrogenation of an aldehyde to an amine is not a standard transformation, furan-2-carbaldehyde (furfural) can be converted to furfurylamines through a process called reductive amination. This typically involves a one-pot reaction where the aldehyde first condenses with an amine to form an imine intermediate, which is then hydrogenated in situ to the corresponding secondary amine. rsc.orgnih.gov Various heterogeneous catalysts, such as those based on copper or palladium, have been developed to facilitate this C-N bond formation and subsequent reduction under mild conditions. rsc.orgnih.gov This methodology provides a synthetic route to a wide range of N-substituted furfurylamines, which are valuable in the pharmaceutical industry. nih.gov

Electrophilic and Nucleophilic Reactivity

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of the furan ring, the diethylamino substituent, and the carbaldehyde group.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. imperial.ac.uk The diethylamino group at the 5-position is a strong electron-donating group, which further increases the electron density of the furan ring, particularly at the 3- and 4-positions, making it highly activated towards electrophiles.

Conversely, the aldehyde group is electrophilic at the carbonyl carbon and can be attacked by nucleophiles. This is the basis for reactions such as addition of organometallic reagents and formation of acetals. The electron-rich nature of the furan ring, enhanced by the diethylamino group, can also influence the reactivity of the aldehyde.

Role of the Aldehyde Group in Nucleophilic Additions

The aldehyde group at the C2 position of the furan ring is a primary center for reactivity, readily participating in nucleophilic addition and condensation reactions. nih.govresearchgate.net This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. damascusuniversity.edu.sysphinxsai.com

Key nucleophilic addition reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, catalyzed by a base, to form a new carbon-carbon double bond. damascusuniversity.edu.sy For instance, 5-substituted furan-2-carboxaldehydes react with compounds like Indan-1,3-dione or creatinine (B1669602) in the presence of catalysts such as piperidine (B6355638) or diethylamine (B46881) to yield arylidene products. damascusuniversity.edu.sysphinxsai.com The reaction typically proceeds under mild conditions, and the resulting products often possess significant biological activity. damascusuniversity.edu.sy

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org This reaction is highly chemoselective for aldehydes and ketones and tolerates a wide range of other functional groups. libretexts.orgnrochemistry.com

The electronic effect of the 5-(diethylamino) group, which donates electron density into the furan ring, can influence the electrophilicity of the aldehyde carbon. However, the aldehyde group remains a highly reactive site for nucleophilic attack, enabling the synthesis of a diverse array of derivatives.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Typical Yields | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Indan-1,3-dione | Ethanol, Room Temp. | 2-(5-substitutefurfurylidene) Indane-1,3-dione | 46-72% | damascusuniversity.edu.sy |

| Knoevenagel Condensation | Creatinine | Acetic anhydride (B1165640), Piperidine, Reflux | 2-Acetamido-1-methyl-5-(5-R-furfurylidene) imidazol-4-one | 55-80% | sphinxsai.com |

| Erlenmeyer-Plöchl Reaction | Hippuric acid | Acetic anhydride, Potassium acetate (B1210297), Reflux | (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | 70-83% | nih.gov |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Base (e.g., n-BuLi, NaH, NaHMDS) | 5-(Diethylamino)-2-(vinyl)furan | Variable, often >60% | libretexts.org |

Reactions of the Furan Ring System

The furan ring in this compound is electron-rich, making it highly susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com Furan's reactivity towards electrophiles is significantly greater than that of benzene (B151609). chemicalbook.com The substitution pattern is strongly directed by the existing substituents. The diethylamino group at C5 is a powerful activating group, while the aldehyde at C2 is a deactivating group. matanginicollege.ac.in

In electrophilic aromatic substitution, the powerful electron-donating diethylamino group directs incoming electrophiles primarily to the C4 position (ortho to the amino group). The attack occurs preferentially at the C2 and C5 positions in unsubstituted furan; however, with C5 being occupied and C2 containing a deactivating group, the C4 position becomes the most nucleophilic site. pearson.comreddit.com

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine at the C4 position.

Nitration: Introduction of a nitro group, typically using mild nitrating agents to avoid ring degradation.

Formylation: Reactions like the Vilsmeier-Haack reaction can introduce a second aldehyde group, although the existing aldehyde deactivates the ring. ijpcbs.com

Reactivity of the Diethylamino Moiety

The diethylamino group is a tertiary amine attached to an aromatic ring, and its reactivity is dominated by the lone pair of electrons on the nitrogen atom. This lone pair is delocalized into the furan ring, which is the basis for its strong activating, ortho-para directing effect in electrophilic substitutions. openstax.orglibretexts.org

Direct reactions on the diethylamino group itself are less common under typical synthetic conditions. The nitrogen is not nucleophilic enough to undergo alkylation easily, and it is resistant to oxidation. However, its basicity can be a factor in reactions run under acidic conditions, where protonation of the nitrogen can occur. This protonation would convert the group into a strongly deactivating ammonium (B1175870) salt (-N+Et2H), drastically altering the reactivity of the furan ring and directing subsequent substitutions to the meta position (C3).

In more specialized applications, tertiary amines on aromatic rings can be cleaved, though this often requires harsh conditions. princeton.edu More relevant is the group's profound electronic influence over the reactivity of the aldehyde and the furan ring. libretexts.org

Regioselective Reactions and Stereochemical Control

Controlling the regioselectivity and stereochemistry of reactions involving this compound is crucial for its application in targeted synthesis.

Regioselectivity is prominently observed in electrophilic substitutions on the furan ring. As discussed, the directing effect of the diethylamino group overwhelmingly favors substitution at the C4 position. This provides a reliable method for synthesizing 2,4,5-trisubstituted furan derivatives. Multicomponent reactions involving isocyanides and aldehydes have also been developed for the regioselective synthesis of highly substituted 2-aminofurans, often with high selectivity (>95%). rsc.orgnih.govresearchgate.net

Stereochemical control is particularly relevant in nucleophilic additions to the aldehyde group.

In the Wittig reaction , the choice of ylide and reaction conditions can control the E/Z stereochemistry of the resulting alkene. wikipedia.orgorganic-chemistry.org Non-stabilized ylides under salt-free conditions typically yield (Z)-alkenes, while stabilized ylides or reactions under equilibrating conditions (the Schlosser modification) favor the (E)-alkene. wikipedia.org

The Erlenmeyer-Plöchl reaction , a condensation with hippuric acid, has been shown to produce pure (E) isomers of the resulting oxazolone (B7731731) products, demonstrating excellent stereocontrol. nih.gov

In photochemical cycloadditions, such as the Paterno-Büchi reaction between furan derivatives and carbonyl compounds, high regio- and stereocontrol can be achieved, although this depends on the specific substrates and conditions. researchgate.net

These examples highlight that by carefully selecting reagents and conditions, a high degree of control over the three-dimensional structure of the products can be achieved.

Reaction Optimization and Yield Enhancement

Maximizing the efficiency and yield of reactions involving this compound is a key focus of synthetic methodology. Several strategies have been proven effective for related furan-2-carbaldehyde systems.

Catalyst Selection: In palladium-catalyzed cross-coupling reactions, which are used to synthesize 5-substituted furaldehydes, the choice of ligand and palladium source is critical for achieving high yields under mild conditions. nih.gov For Knoevenagel condensations, using catalysts like piperidine or employing Lewis acids can significantly improve reaction rates and yields. damascusuniversity.edu.sysphinxsai.com

Microwave Irradiation: For condensation reactions, switching from conventional heating to microwave irradiation can dramatically reduce reaction times while maintaining or even improving yields. nih.gov This technique is particularly effective for reactions like the Erlenmeyer-Plöchl synthesis of oxazolones.

Vilsmeier-Haack Reaction Optimization: The synthesis of furan-2-carbaldehydes via the Vilsmeier-Haack reaction can be optimized by carefully controlling the stoichiometry of the reagents (e.g., POCl3 and DMF) and the reaction temperature. mdpi.comresearchgate.net Studies have shown that optimizing these parameters can lead to quantitative yields. mdpi.comresearchgate.net

Solvent and Base Effects: In many reactions, the choice of solvent and base can have a profound impact on the outcome. For instance, in the conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a system of NaOtBu in DMF was found to be highly efficient. nih.gov Similarly, in copper-catalyzed cycloadditions for synthesizing aminofurans, polar aprotic solvents like THF can enhance rates and yields by stabilizing charged intermediates.

| Reaction Type | Optimization Strategy | Key Parameters | Observed Outcome | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Stoichiometry Control | Molar ratio of Furan:DMF:Oxalyl chloride | Quantitative yield (99%) achieved. | mdpi.com |

| Erlenmeyer-Plöchl Condensation | Microwave Irradiation | Reaction time, Temperature | Reaction times significantly shortened with comparable yields to classical heating. | nih.gov |

| Knoevenagel Condensation | Sequential Reaction Design | Catalyst (e.g., piperidine, TiCl4), Temperature, Time | Product selectivity controlled to favor benzylidene, indene, or benzofulvene products with yields up to 79%. | nih.gov |

| Pd-Catalyzed Cross-Coupling | Use of Organozinc Reagents | Catalyst system, Mild conditions | Facile synthesis of a wide range of 5-substituted-2-furaldehydes. | nih.gov |

V. Theoretical and Computational Chemistry of 5 Diethylamino Furan 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. For 5-(Diethylamino)furan-2-carbaldehyde, DFT studies help in understanding its fundamental chemical nature.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find this equilibrium geometry. nih.gov This analysis provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is illustrative and based on typical values for similar furan (B31954) derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.22 Å |

| C-CHO | 1.45 Å | |

| C-N (furan-N) | 1.36 Å | |

| N-C (N-ethyl) | 1.47 Å | |

| Bond Angles | O=C-H | 124° |

| C-C-CHO | 128° | |

| C-N-C (ethyl) | 118° |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. mdpi.com For this compound, characteristic vibrational modes include the C=O stretching of the aldehyde group, C-N stretching of the amino group, and various vibrations of the furan ring. Comparing theoretical spectra with experimental data serves as a validation of the calculated structure. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This data is illustrative and based on typical values for similar structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | ~1680-1700 |

| Aldehyde (-CHO) | C-H Stretch | ~2720-2820 |

| Diethylamino (-N(Et)₂) | C-N Stretch | ~1250-1350 |

| Furan Ring | C=C Stretch | ~1500-1580 |

| Furan Ring | C-O-C Stretch | ~1050-1150 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry for predicting the reactivity and kinetic stability of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the electron-donating diethylamino group raises the energy of the HOMO, making the molecule a better electron donor. Conversely, the electron-withdrawing carbaldehyde group lowers the energy of the LUMO, making it a better electron acceptor. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net FMO analysis is crucial for understanding the molecule's behavior in pericyclic reactions, such as cycloadditions. researchgate.netethz.ch

Table 3: Illustrative Frontier Molecular Orbital Energies Note: This data is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the furan ring and amino group |

| LUMO | -1.9 | Primarily localized on the carbaldehyde group and furan ring |

| HOMO-LUMO Gap | 3.9 | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of this compound, such as its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). By solving Newton's equations of motion, MD can reveal how the molecule samples different shapes and how its flexible diethylamino group orients itself relative to the furan ring. Such simulations are particularly valuable in drug design to understand how a ligand binds to and interacts with a protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org In QSAR studies, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) of a series of compounds are correlated with their measured biological effects. chemmethod.commdpi.com

For a class of compounds including this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target, such as an enzyme or receptor. nih.govnih.gov These models can accelerate the drug discovery process by identifying which structural features are crucial for activity and by predicting the potency of new, unsynthesized analogs, thereby reducing the need for extensive experimental screening. nih.govnih.gov

Tautomeric Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom and a switch of a single bond and an adjacent double bond. While the primary form of this compound is the aldehyde, it is theoretically possible to consider its tautomeric forms, such as an enol or a zwitterionic species resulting from proton transfer.

Computational methods, particularly DFT, can be employed to calculate the relative energies and stabilities of these potential tautomers. By comparing the energies of the optimized structures of each tautomer, it is possible to determine the most stable form and predict the equilibrium constant between the different forms. For most aldehydes, the keto (aldehyde) form is significantly more stable than the enol form, and it is expected that this would also be the case for this compound under standard conditions.

Vi. Applications in Medicinal and Biological Chemistry Research

Antimicrobial and Antibacterial Activities of Derivatives

Derivatives of furan-2-carbaldehyde have demonstrated a broad spectrum of antimicrobial activities. The furan (B31954) nucleus is integral to the biological action of these compounds, which have been shown to inhibit the growth of various pathogenic bacteria and fungi. nih.govijabbr.com

Research into thiosemicarbazone derivatives synthesized from various furan-2-carbaldehydes has revealed potent biological activity. researchgate.netulima.edu.pe For instance, the 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative exhibited significant antibacterial action against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net This activity was notably more potent than reference drugs like gentamicin. researchgate.net Another derivative, 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone, showed antifungal properties against Candida albicans. researchgate.netulima.edu.pe

Furthermore, studies on 3-aryl-3-(furan-2-yl)propanoic acids, which can be synthesized from furan-2-carbaldehyde precursors, have also confirmed antimicrobial potential. mdpi.com These compounds were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL and the bacteria Staphylococcus aureus at a MIC of 128 µg/mL. mdpi.com Other classes of derivatives, such as 4-(5-aryl-2-furoyl)morpholines and furan-2-carboxamides, have been investigated, showing notable antifungal and antibiofilm activity against pathogens like Pseudomonas aeruginosa, respectively. pensoft.netnih.gov

| Derivative Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | Staphylococcus aureus | 1 μg/mL | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | Candida albicans | 64 μg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | Staphylococcus aureus | 128 μg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | Escherichia coli | 64 μg/mL | ijabbr.com |

Anticancer and Antitumor Properties of Derivatives

The furan scaffold is a key pharmacophoric entity in the design of novel anticancer agents. mdpi.com Derivatives of furan-2-carbaldehyde have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. researchgate.netresearchgate.net

Thiosemicarbazone derivatives have shown particular promise in this area. researchgate.netulima.edu.pe A study evaluating a series of these compounds demonstrated significant cytotoxic activity. The 5-nitro-furan-2-carbaldehyde derivative displayed the highest activity against the HuTu80 (human duodenum adenocarcinoma) cell line with an IC50 value of 13.36 μΜ. researchgate.net Other derivatives, such as 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone and the 5-(1-naphthyl) analog, exhibited potent antitumor activity against the LNCaP (human prostate adenocarcinoma) cell line, with IC50 values of 13.31 μΜ and 7.69 μΜ, respectively. researchgate.netulima.edu.pe

In another line of research, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde were synthesized and screened for antitumor properties. researchgate.net A lead compound from this series, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, was found to have superior cytotoxic activity compared to established anticancer drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.netmdpi.com Additionally, other complex furan derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy, showing potent activity against cell lines such as the leukemia SR cell line and breast cancer (MCF-7) cells. mdpi.comnih.gov

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | HuTu80 (Duodenum) | 13.36 μΜ | researchgate.net |

| 5-(1-Naphthyl)-furan-2-carbaldehyde Thiosemicarbazone | LNCaP (Prostate) | 7.69 μΜ | researchgate.netulima.edu.pe |

| 5-(4-Methoxyphenyl)-furan-2-carbaldehyde Thiosemicarbazone | LNCaP (Prostate) | 13.31 μΜ | researchgate.netulima.edu.pe |

| Pyridine (B92270) Derivative (11a) of 5-(4-chlorophenyl)furan | Leukemia SR | 0.06 μM | nih.gov |

| Pyrazoline Derivative (7e) of 5-(4-chlorophenyl)furan | Leukemia SR | 0.05 μM | nih.gov |

Enzyme Modulation and Inhibition Studies

Derivatives based on the furan-2-carbaldehyde structure have been explored as inhibitors of various enzymes that are critical targets in disease pathways. The versatility of the furan ring allows for the design of molecules that can interact with the active sites of specific enzymes. bohrium.comsemanticscholar.org

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Furan-containing compounds have been identified as potential kinase inhibitors. nih.govnih.gov A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their ability to inhibit protein tyrosine kinases. nih.gov Several of these compounds exhibited promising inhibitory activity, with some being as potent or even more potent than genistein, a known protein tyrosine kinase inhibitor used as a reference. nih.gov Furthermore, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been investigated as potential blockers of the epidermal growth factor receptor (EGFR), which is a transmembrane protein with tyrosine kinase activity. researchgate.net

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. nih.govnih.gov The furan scaffold has been utilized to develop inhibitors of this enzyme. nih.gov In one study, researchers synthesized dicaffeoyl and digalloyl furan derivatives and tested their activity against HIV-1 integrase. nih.gov The digalloyl derivatives proved to be particularly potent, with IC50 values ranging from 4.7 to 15.6 μM, which was more effective than the reference inhibitor, L-chicoric acid. nih.gov This research highlights the potential of using the furan ring as a central element in the design of new HIV-1 integrase inhibitors. nih.govmdpi.com

| Derivative Class | Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Digalloyl Furan Derivatives | HIV-1 Integrase | 4.7 - 15.6 μM | nih.gov |

| Dicaffeoyl Furan Derivatives | HIV-1 Integrase | Comparable to L-chicoric acid (IC50 = 24.9 μM) | nih.gov |

Glutamate (B1630785) racemase is a bacterial enzyme responsible for converting L-glutamate to D-glutamate, an essential component of the peptidoglycan layer of bacterial cell walls. nih.govwikipedia.org Because this enzyme is absent in mammals, it represents an attractive target for the development of novel antibacterial agents. wikipedia.org While the inhibition of glutamate racemase is a validated strategy for antimicrobial drug design, literature specifically detailing the evaluation of 5-(Diethylamino)furan-2-carbaldehyde derivatives as inhibitors of this particular enzyme is not widely available. nih.govresearchgate.net

Pseudomonas aeruginosa is an opportunistic pathogen that relies on heme as an iron source during infection, a process involving the enzyme heme oxygenase (HemO). nih.gov Inhibition of this enzyme is considered a promising strategy to combat multidrug-resistant infections by this bacterium. nih.gov While furan-based compounds, such as certain brominated furanones and furan-2-carboxamides, have been shown to reduce the virulence of P. aeruginosa by inhibiting its quorum sensing systems, direct inhibition of Pa-HemO by derivatives of this compound has not been a primary focus in the reviewed research. nih.govnih.gov The current known inhibitors for Pa-HemO are from other chemical classes, such as iminoguanidines. nih.gov

Interactions with Biological Macromolecules (Proteins and Nucleic Acids)

The aldehyde functional group is a key feature of this compound, enabling it to interact with biological macromolecules. Aldehydes are known to react with nucleophilic groups present in proteins and nucleic acids, such as amino, imino, and thiol groups. nih.gov This reactivity can lead to the formation of covalent adducts, a mechanism that can be harnessed for therapeutic purposes.

A well-documented interaction for a related compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), is the formation of a Schiff base with the α-amino group of the N-terminal valine (αVal1) of hemoglobin. nih.gov This type of interaction highlights the potential for furan-2-carbaldehyde derivatives to covalently modify proteins, thereby altering their structure and function. Such interactions are critical in the design of agents that target specific proteins or seek to modulate their activity. The reactivity of the aldehyde group allows these compounds to form bonds with amino acids and DNA, which is a significant consideration in their biological activity profile. nih.gov

Drug Discovery and Development Pipeline

This compound is recognized as a valuable intermediate in the pharmaceutical development and drug discovery pipeline. chemimpex.com Its structural features make it an ideal starting material for the synthesis of diverse bioactive molecules. Researchers utilize its reactive nature to create libraries of derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory properties. chemimpex.com The dimethylamino analogue, 5-(Dimethylamino)-2-furaldehyde, is similarly employed as a building block in the synthesis of pharmaceutical compounds, leveraging the bioactivity associated with furan derivatives. ontosight.ai

The reactive aldehyde group of furan-2-carbaldehyde derivatives makes them excellent precursors for the synthesis of more complex, polyfunctionalized heterocyclic compounds. For instance, 5-phenyl-2-furaldehyde (B76939) is considered a prime starting material for designing heterocyclic structures with pharmacological relevance. researchgate.net

Similarly, derivatives like 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde can be reacted with compounds containing active methylene (B1212753) groups to generate a variety of new heterocyclic systems. researchgate.net These reactions yield diverse scaffolds such as:

Prop-2-en-1-ones

Acrylonitriles

Cyanoacrylamides

Thiazolidin-4-one derivatives

This chemical versatility allows for the creation of a wide range of molecules that can be screened for various biological activities, demonstrating the compound's importance in combinatorial chemistry and lead generation. researchgate.net

Isotope labeling is a crucial technique in medicinal chemistry used to trace the metabolic fate of drug candidates and understand their pharmacokinetic profiles. mdpi.comresearchgate.net Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612) (²H), can alter a molecule's metabolism by strengthening the carbon-deuterium bond, which can improve pharmacokinetic or toxicological properties. mdpi.comresearchgate.net

While studies may not have specifically focused on this compound, established protocols for the isotope labeling of the parent compound, furan-2-carbaldehyde (furfural), are directly applicable. Methods such as the Vilsmeier reaction using deuterated reagents like DMF-d₇ can be employed to introduce an isotope label at a specific position. mdpi.comresearchgate.net Such labeled compounds are indispensable for tracking the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities during preclinical development. Isotope labeling studies have also been used with related compounds, such as using ¹³C-labeled sucrose (B13894) to investigate the formation of 5-hydroxymethylfurfural, further underscoring the importance of this technique for the furan-2-carbaldehyde class of molecules. nih.gov

Molecular Docking Studies for Biological Targets

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to the active site of a target protein or enzyme. This method is frequently applied to derivatives of furan-2-carbaldehyde to rationalize their biological activity and guide the design of more potent inhibitors.

Numerous studies have employed molecular docking to investigate the interactions of furan-based compounds with various biological targets. For example, docking studies have elucidated the binding modes of:

Thiazolidine-2,4-dione derivatives at the PPARγ nuclear receptor, a target for anti-diabetic drugs. ijper.org

Furo[3,2-g]chromene-6-carbaldehyde derivatives with enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.gov

Thiosemicarbazone derivatives with cholinesterase and monoamine oxidase enzymes, also targets for Alzheimer's therapy. nih.govnih.gov

Thioxothiazolidine derivatives with fungal targets like lanosterol (B1674476) 14α-demethylase to understand their antifungal mechanism. mdpi.com

These in silico studies are critical for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the furan-2-carbaldehyde scaffold.

Antileishmanial Activity of Related Thiadiazole Derivatives

The furan ring is a key component in the synthesis of heterocyclic compounds with potential antiparasitic activity. Notably, thiadiazole derivatives incorporating a nitrofuran moiety have been synthesized and evaluated for their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. mui.ac.irnih.govresearchgate.net

A series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl] derivatives were synthesized and tested for their in vitro antileishmanial activity against the promastigote form of Leishmania major. nih.govresearchgate.net The results indicated that these compounds significantly reduced the viability of the parasites. nih.govresearchgate.net The potency of these compounds was found to be influenced by the substituents on the benzene (B151609) ring, with electron-donating groups in the meta and para positions leading to greater activity. nih.gov

| Compound ID | Substituent | IC₅₀ (µM) against L. major Promastigotes |

| 6a | Unsubstituted Phenyl | >100 |

| 6b | 2-Chlorophenyl | 99.4 |

| 6c | 4-Chlorophenyl | 99.8 |

| 6d | 4-Methoxyphenyl | 94 |

| 6e | 3,4,5-Trimethoxyphenyl | 77.6 |

| Data sourced from studies on (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives. nih.gov |

These findings highlight that the furan scaffold, as found in this compound, is a promising starting point for developing new antileishmanial agents through derivatization into heterocyclic systems like thiadiazoles. mui.ac.irnih.gov

Vii. Applications in Materials Science Research

Development of Novel Materials with Specific Functionalities

5-(Diethylamino)furan-2-carbaldehyde serves as a versatile precursor for the synthesis of novel materials with tailored functionalities. The presence of the electron-rich furan (B31954) ring, coupled with the electron-donating diethylamino group and the reactive carbaldehyde moiety, allows for a wide range of chemical modifications. This enables the design and synthesis of materials for diverse applications, including specialty chemicals and advanced polymers. researchgate.net The reactivity of the aldehyde group allows for its participation in various condensation and coupling reactions, leading to the formation of larger, more complex molecular structures with specific electronic and photophysical properties.

Organic Dyes and Pigments

Furan and its derivatives have been recognized for their utility as intermediates in the synthesis of dyes and pigments. slideshare.net Specifically, diaryl furan compounds are important for producing metal-complex dyes with enhanced light fastness. slideshare.net The structural characteristics of this compound, particularly the donor-acceptor nature imparted by the diethylamino and carbaldehyde groups, are prerequisites for chromophores. This suggests its potential application in the creation of organic dyes. For instance, styryl dyes, which are known for their photophysical properties, often contain similar donor-π-acceptor structures. beilstein-journals.orgmdpi.comnih.govresearchgate.netresearchgate.net The reaction of the aldehyde group with active methylene (B1212753) compounds can lead to the formation of styryl-type dyes, where the diethylamino-furan moiety would act as the electron-donating part of the chromophore. The photophysical properties of such dyes, including their absorption and emission maxima, are expected to be influenced by the solvent polarity, a characteristic feature of intramolecular charge transfer (ICT) molecules.

Optoelectronic Materials and Organic Semiconductors

Conjugated polymers containing furan rings have attracted attention for their potential applications in organic electronics. researchgate.net Furan-based polymers are considered promising for use in organic field-effect transistors and other electronic devices due to their electronic properties and potential for sustainable sourcing. nih.govelsevierpure.comrsc.orgresearchgate.net While research on polymers specifically incorporating the this compound unit is not extensively documented, the monomer's structure is conducive to the formation of conjugated systems. The electron-donating nature of the diethylamino group can enhance the electron density of the polymer backbone, which in turn can influence the material's charge transport properties. The aldehyde functionality provides a route to synthesize such polymers through various polymerization reactions, such as condensation polymerization with suitable co-monomers. The resulting materials could exhibit interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Polymer Synthesis and Resin Applications

Furfural (B47365) and its derivatives are well-established precursors for the synthesis of furan-based resins, which are known for their thermal stability and chemical resistance. researchgate.netdigitellinc.comacs.orgzenodo.org These resins find applications as binders, adhesives, and in the formation of composite materials. ijsrst.com The aldehyde group of this compound can undergo condensation reactions, similar to furfural, with phenols, urea, or other suitable monomers to form cross-linked polymer networks. zenodo.org The incorporation of the diethylamino group into the resin structure could impart specific properties, such as improved flexibility or different curing characteristics, compared to traditional furan resins. For instance, furan-based methacrylate (B99206) oligomers have been synthesized for applications in stereolithography, highlighting the versatility of furan derivatives in polymer chemistry. acs.org

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. mdpi.comacs.orgrsc.org This property is often observed in molecules with rotor-like structures that undergo restricted intramolecular rotation in the aggregated state. Donor-π-acceptor molecules, particularly those with rotatable single bonds, are potential candidates for exhibiting AIE. mdpi.comnih.govmdpi.com Derivatives of this compound, which can be synthesized through reactions of the aldehyde group, could be designed to possess AIE characteristics. For example, condensation with a suitable partner could introduce steric hindrance and rotational freedom in the resulting molecule. In a dilute solution, the molecule might be non-emissive due to the dissipation of energy through intramolecular rotations. However, in an aggregated state or in a solid matrix, these rotations could be restricted, leading to a significant enhancement of fluorescence.

Ligands in Catalysis

Schiff bases, which are formed by the condensation of an aldehyde or ketone with a primary amine, are an important class of ligands in coordination chemistry. researchgate.net Furan-2-carbaldehyde and its derivatives are known to form Schiff base ligands that can coordinate with various metal ions. acgpubs.orgnih.govnih.gov These metal complexes have shown catalytic activity in a range of organic transformations. mdpi.comchemmethod.com this compound can be readily converted into Schiff base ligands by reaction with primary amines. The resulting ligands would possess both nitrogen and oxygen donor atoms from the imine and furan moieties, respectively, making them effective chelating agents for transition metals. The electronic properties of the diethylamino group would influence the electron density on the donor atoms, which in turn could modulate the catalytic activity of the corresponding metal complexes. While specific studies on the catalytic applications of metal complexes derived from this compound are not widely reported, the general principles of Schiff base catalysis suggest their potential in this field.

Viii. Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan (B31954) derivatives to minimize environmental impact and enhance sustainability. frontiersin.orgmdpi.com Research is moving away from conventional methods that may use hazardous solvents and reagents, towards more eco-friendly alternatives.

Key green chemistry strategies applicable to the synthesis of 5-(Diethylamino)furan-2-carbaldehyde and its derivatives include:

Use of Green Solvents: Researchers are exploring substitutes for traditional volatile organic solvents. Ionic liquids and deep eutectic solvents are being investigated as reaction media due to their low vapor pressure, thermal stability, and recyclability. numberanalytics.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. numberanalytics.com

Sustainable Catalysts: There is a growing interest in using catalysts derived from renewable resources and non-noble metals, which are more abundant and less toxic than their precious metal counterparts. frontiersin.orgnih.gov Biomass, as a renewable feedstock, is considered a viable alternative to fossil fuels for producing various chemical building blocks, including furan derivatives. frontiersin.org

Table 1: Green Chemistry Strategies in Furan Synthesis

| Strategy | Description | Potential Benefits |

|---|---|---|

| Green Solvents | Utilizing ionic liquids, deep eutectic solvents, or water as reaction media. | Reduced pollution, enhanced safety, potential for catalyst recycling. |

| Alternative Energy | Employing microwave or ultrasound energy to drive reactions. | Faster reaction times, increased energy efficiency, higher product yields. |

| Biocatalysis | Using enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Renewable Feedstocks | Synthesizing furan cores from biomass-derived carbohydrates. frontiersin.org | Reduced reliance on fossil fuels, sustainable sourcing of starting materials. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic routes and catalytic systems is crucial for efficiently producing diverse furan derivatives. studysmarter.co.uk Research is focused on creating more direct, atom-economical reactions that can introduce complexity in a controlled manner.

Recent advances in this area include:

New Catalysts: A range of new catalysts, including polyoxometalates, zeolites, and non-noble metals like copper, nickel, and iron, have been developed to improve the yields and selectivity of furan synthesis. numberanalytics.comnih.gov For instance, copper-mediated intermolecular annulation and gold-catalyzed cycloisomerization represent innovative methods for constructing the furan ring. organic-chemistry.org

Catalytic Systems: The use of ionic liquids not just as solvents but also as catalysts is an area of active investigation. nih.gov Functionalized ionic liquids with acidic groups can catalyze the dehydration of carbohydrates to form furan precursors. nih.gov Similarly, non-noble metal catalysts are being explored as cost-effective alternatives to precious metals for hydrogenation and oxidation reactions in furan chemistry. nih.gov

Advanced Characterization Techniques for Complex Structures

As more complex derivatives of this compound are synthesized, advanced analytical techniques are essential for their unambiguous structural elucidation and purity assessment. studysmarter.co.uk A combination of spectroscopic and spectrometric methods is typically employed.

Table 2: Advanced Characterization Techniques for Furan Derivatives

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | (¹H, ¹³C, ²H) Provides detailed information about the molecular framework, connectivity of atoms, and stereochemistry. studysmarter.co.ukbenthamdirect.comresearchgate.net Isotope labeling studies using deuterium (B1214612) can help elucidate reaction mechanisms. mdpi.com |

| Mass Spectrometry | (MS, GC-MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula. studysmarter.co.ukmdpi.com |

| Vibrational Spectroscopy | (IR, Raman) Identifies functional groups present in the molecule and can be used to monitor reaction progress. benthamdirect.comresearchgate.netmdpi.com |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure and stereochemistry. benthamdirect.com |

| Chromatography | (HPLC, GC) Used for the separation and quantification of compounds in a mixture, ensuring the purity of the synthesized derivatives. studysmarter.co.uk |

These techniques are critical for confirming the successful synthesis of target molecules and for providing the detailed structural data needed for further studies, such as structure-activity relationship analysis. studysmarter.co.ukbenthamdirect.com

Structure-Activity Relationship Elucidation for Enhanced Efficacy

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. ijabbr.com For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for its biological effects and how modifications can enhance potency and selectivity. ontosight.ainih.gov

Key aspects of SAR studies for furan derivatives include:

Modification of Substituents: Systematically altering the substituents on the furan ring and the side chain to observe the impact on biological activity. For example, the nature and position of groups on an aromatic ring attached to the furan core can significantly influence inhibitory potential against enzymes. nih.gov

Pharmacophore Identification: Identifying the key structural features (the pharmacophore) responsible for the interaction with a specific biological target. The furan ring itself is often a crucial part of the pharmacophore in many biologically active molecules. nih.govorientjchem.org

Physicochemical Properties: Investigating how properties like lipophilicity, electronic effects, and steric factors influence a compound's ability to reach its target and exert its effect. nih.gov

SAR studies have shown that for some furan-containing compounds, the furanone ring is essential for binding to enzymes like COX-2, while the nitrofuran group is critical for the DNA-damaging effects of certain antibiotics. orientjchem.org Such insights guide the rational design of more effective therapeutic agents. ijabbr.com

Computational Design of New Derivatives with Tailored Properties

In silico or computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. researchgate.net

Computational approaches applied to furan derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It helps to understand the binding mode and identify key interactions, guiding the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules.

Pharmacophore Modeling: This involves creating a 3D model of the essential structural features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the design process. nih.gov

These computational methods accelerate the design-synthesis-test cycle by prioritizing the synthesis of compounds with the highest probability of success.

Integration of this compound into Hybrid Materials

The unique chemical structure of furan derivatives makes them valuable building blocks for the creation of advanced materials. numberanalytics.com The aldehyde and furan ring functionalities of this compound offer reactive sites for polymerization and incorporation into larger material frameworks.

Potential applications in materials science include:

Polymers and Resins: Furan-based compounds can be used to synthesize sustainable materials like bioplastics and biocomposites. numberanalytics.com The furan ring can undergo polymerization reactions to form furan-based resins with unique thermal and mechanical properties.

Conjugated Polymers: Furan-containing conjugated polymers are being developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their favorable electronic properties. numberanalytics.com

Functional Monomers: The reactivity of the aldehyde group allows this compound to be used as a monomer that can be coupled with other molecules, such as bio-based phenols, to create functional polymers with tailored properties. researchgate.net

Research in this area focuses on leveraging the renewable nature of furan precursors to develop high-performance, sustainable materials.

Expanding Biological Target Identification and Validation

While furan derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, a key challenge is to identify the specific molecular targets through which they exert these effects. ijabbr.comontosight.aiorientjchem.org

Future research directions in this area involve:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, to isolate and identify the specific proteins or enzymes that bind to this compound and its active derivatives.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to validate the interaction and elucidate the precise mechanism of action. For example, studies on furan-based anticancer agents have investigated their ability to disrupt the cell cycle, inhibit tubulin polymerization, and induce apoptosis through specific signaling pathways. nih.gov

Exploring New Therapeutic Areas: By identifying novel biological targets, the therapeutic potential of these compounds can be expanded. The diverse biological activities reported for furan scaffolds suggest that they may interact with a wide range of targets, opening up possibilities for treating various diseases. mdpi.comresearchgate.net

Validating biological targets is a critical step in translating a promising compound from a laboratory finding into a potential therapeutic agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Diethylamino)furan-2-carbaldehyde, and how can purity be optimized?

- Methodology : Synthesis typically involves formylation of a pre-functionalized furan core. For analogs like 5-(Methoxymethyl)furan-2-carbaldehyde, formylation is achieved via Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct oxidation of hydroxymethyl groups . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : While toxicity data for this specific compound is limited, structurally similar aldehydes (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) require PPE (nitrile gloves, lab coat, goggles) and fume hood use. Avoid inhalation/contact; in case of exposure, rinse skin with soap/water and seek medical attention .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) typically shows a furan proton at δ 7.2–7.4 ppm, aldehyde proton at δ 9.8–10.2 ppm, and diethylamino group protons at δ 1.2–1.4 (t, CH₃) and 3.3–3.5 ppm (q, CH₂) .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-O (furan) at ~1250 cm⁻¹ .

- MS : ESI-MS (positive mode) expected m/z = 195.1 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–70%) may arise from competing aldehyde oxidation or steric hindrance. Optimize by:

- Using Pd(OAc)₂/XPhos catalysts with degassed solvents (toluene/EtOH).

- Protecting the aldehyde as an acetal prior to coupling .

- Validation : Monitor by ¹³C NMR for carbonyl group integrity post-reaction .

Q. What mechanistic insights govern the compound’s interactions with biological targets (e.g., enzymes)?

- Experimental Design :

- Docking Studies : Use AutoDock Vina to model binding to active sites (e.g., cytochrome P450).

- Kinetic Assays : Measure IC₅₀ via fluorometric assays (e.g., NADPH depletion rates) .

Q. How do environmental factors (e.g., humidity, surfaces) impact the stability of this compound?

- Surface Chemistry Analysis : Use ToF-SIMS or XPS to study adsorption on SiO₂ or polymer surfaces. Humidity >60% accelerates aldehyde oxidation to carboxylic acid; stabilize with desiccants .

- Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., 5-(Diethylamino)furan-2-carboxylic acid) under accelerated conditions (40°C/75% RH) .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。